molecular formula C10H8BrNO2S2 B1671241 5-bromo-N-phenylthiophene-2-sulfonamide CAS No. 55854-43-8

5-bromo-N-phenylthiophene-2-sulfonamide

Cat. No. B1671241
CAS RN: 55854-43-8
M. Wt: 318.2 g/mol
InChI Key: AIZXCKZVUXCHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-phenylthiophene-2-sulfonamide is a chemical compound with the molecular formula C10H8BrNO2S2 and a molecular weight of 318.21 . It is used in various scientific research applications due to its remarkable properties.


Physical And Chemical Properties Analysis

5-Bromo-N-phenylthiophene-2-sulfonamide should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Urease Inhibition

5-bromo-N-phenylthiophene-2-sulfonamide is utilized in the synthesis of new thiophene sulfonamide derivatives, which demonstrate potential as urease inhibitors. The study by Noreen et al. (2017) describes the synthesis of these derivatives via Suzuki cross-coupling reactions, highlighting the compound's significance in developing urease inhibition agents (Noreen et al., 2017).

Interactions with Surfactants

Research by Saeed et al. (2017) explores the solubilization of 5-bromo-N-phenylthiophene-2-sulfonamide in the presence of anionic surfactants. This study contributes to understanding the compound's behavior in different solvent environments, which is crucial for its application in various scientific fields (Saeed et al., 2017).

Application in Nuclear Medicine

5-bromo-N-phenylthiophene-2-sulfonamide is also significant in nuclear medicine. The research by Perils et al. (2017) investigates the application of sulfonamide-based dithiocarbimates with a rhenium(V) nitride core, hinting at the potential use of this compound in therapeutic radiopharmaceuticals (Perils et al., 2017).

Anticonvulsant and Cerebrovasodilatory Effects

A series of thiophene-2-sulfonamides, including derivatives of 5-bromo-N-phenylthiophene-2-sulfonamide, have been studied for their anticonvulsant and cerebrovasodilatory effects. Barnish et al. (1981) discuss the potential of these compounds in increasing cerebral blood flow and providing anticonvulsant benefits (Barnish et al., 1981).

Safety And Hazards

The safety information for 5-Bromo-N-phenylthiophene-2-sulfonamide indicates that it has a warning signal word. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

5-bromo-N-phenylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXCKZVUXCHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-phenylthiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Sen, GB Choudhury, G Pawar, Y Sharma… - International Journal of …, 2023 - Elsevier
Vibrio cholerae is a prolific bacterium. Cumulative studies clearly demonstrate the key role of quorum sensing on the lifecycle of this bacterium. Of the sensory network components, …
Number of citations: 4 www.sciencedirect.com
B Denoo - 2019 - biblio.ugent.be
The main subjects of this work can be divided into two parts which in total contain 5 experimental, 2 theoretical and 2 concluding chapters. The first part focusses on interdisciplinary …
Number of citations: 2 biblio.ugent.be
JM Watkins, TJ Ross-Elliott, X Shan, F Lou, B Dreyer… - Science …, 2021 - science.org
In animals, endocytosis of a seven-transmembrane GPCR is mediated by arrestins to propagate or arrest cytoplasmic G protein–mediated signaling, depending on the bias of the …
Number of citations: 10 www.science.org

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